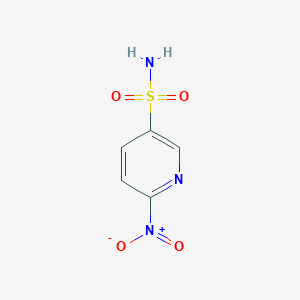
6-Nitropyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Nitropyridine-3-sulfonamide is a chemical compound with the IUPAC name 6-nitro-3-pyridinesulfonamide . It has a molecular weight of 203.18 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which yields the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The InChI code for 6-Nitropyridine-3-sulfonamide is 1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-Nitropyridine-3-sulfonamide has a melting point of 172-173 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Applications of Sulfonimidates
“6-Nitropyridine-3-sulfonamide” is a type of sulfonimidate . Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Building Blocks for Other Sulfur Compounds
Sulfonimidates, including “6-Nitropyridine-3-sulfonamide”, have been used as building blocks to access alternative sulfur (VI) compounds . They have a tetrahedral sulfur center, with four different groups attached . This allows them to be used in asymmetric syntheses .
Polymer Synthesis
Sulfonimidates, including “6-Nitropyridine-3-sulfonamide”, have been used in the synthesis of polymers . Their decomposition at raised temperatures has been used to access poly (oxothiazene) polymers and thionylphosphazene monomers and polymers .
Pharmacological Activities
Sulfonamides, a class of compounds that “6-Nitropyridine-3-sulfonamide” belongs to, exhibit a range of pharmacological activities . They have been used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
Wirkmechanismus
Target of Action
The primary targets of 6-Nitropyridine-3-sulfonamide, like other sulfonamides, are bacterial enzymes involved in the synthesis of folic acid . These enzymes include dihydropteroate synthetase and dihydrofolate reductase . Folic acid is essential for the synthesis of DNA in bacteria, making these enzymes crucial for bacterial growth and reproduction .
Mode of Action
6-Nitropyridine-3-sulfonamide acts as a competitive inhibitor of the aforementioned enzymes . It mimics the natural substrate of these enzymes, p-aminobenzoic acid (PABA) , and binds to the active site of the enzymes, preventing PABA from binding . This inhibits the synthesis of folic acid, thereby disrupting DNA synthesis and bacterial growth .
Biochemical Pathways
The inhibition of folic acid synthesis affects the biochemical pathway leading to the production of purines and pyrimidines , which are the building blocks of DNA . This disruption in the pathway leads to a halt in DNA synthesis, preventing bacterial replication .
Pharmacokinetics
They are also known to be resistant to biodegradation, which can lead to a longer residence time in the body .
Result of Action
The result of 6-Nitropyridine-3-sulfonamide’s action is the inhibition of bacterial growth and replication. By blocking the synthesis of folic acid, it prevents the formation of DNA, thereby halting the proliferation of bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Nitropyridine-3-sulfonamide. For instance, the presence of other substances in the environment, such as other antibiotics or pollutants, could potentially interact with the compound and affect its activity . Additionally, the pH and temperature of the environment could influence the stability and efficacy of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-nitropyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4S/c6-13(11,12)4-1-2-5(7-3-4)8(9)10/h1-3H,(H2,6,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCKYBMRVGOWVBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

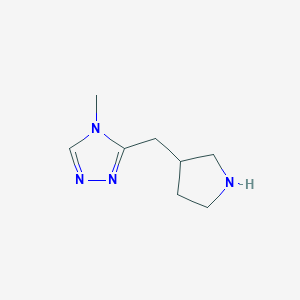
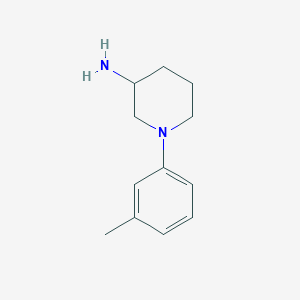
![N-(4-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2999486.png)
![1-(Azepan-1-yl)-3-[4-[2-[4-[3-(azepan-1-yl)-2-hydroxypropoxy]-3,5-dibromophenyl]propan-2-yl]-2,6-dibromophenoxy]propan-2-ol](/img/structure/B2999487.png)
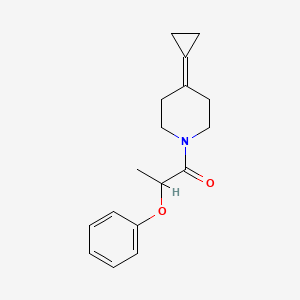
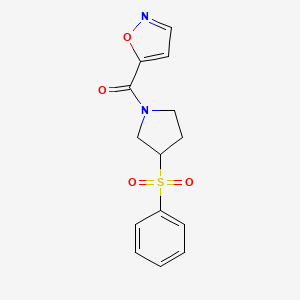



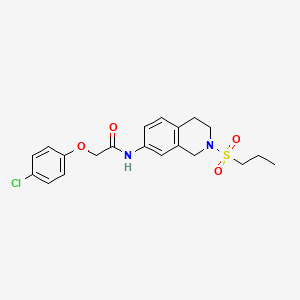
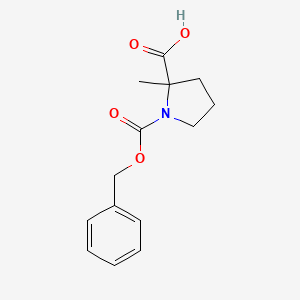
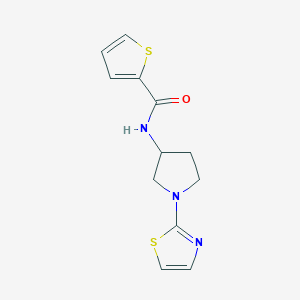
![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)
![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)